molecular formula C10H16N2 B12810020 6,6-Bis(dimethylamino)fulvene CAS No. 703-24-2

6,6-Bis(dimethylamino)fulvene

Cat. No.: B12810020
CAS No.: 703-24-2
M. Wt: 164.25 g/mol
InChI Key: RYWQKMKTWPCXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Bis(dimethylamino)fulvene is an organic compound with the molecular formula C10H16N2. It is a derivative of fulvene, a class of compounds known for their unique electronic properties and reactivity. The presence of two dimethylamino groups at the 6-position of the fulvene ring significantly alters its chemical behavior, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Bis(dimethylamino)fulvene typically involves the reaction of fulvene with dimethylamine under specific conditions. One common method is the nucleophilic addition of dimethylamine to the fulvene ring, followed by cyclization to form the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as distillation or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Bis(dimethylamino)fulvene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

Scientific Research Applications

6,6-Bis(dimethylamino)fulvene has several scientific research applications:

Mechanism of Action

The mechanism by which 6,6-Bis(dimethylamino)fulvene exerts its effects is primarily through its ability to participate in cycloaddition reactions and form stable complexes with metals. The dimethylamino groups enhance its nucleophilicity and stability, allowing it to react with a variety of electrophiles and metal ions. The molecular targets and pathways involved include the formation of cycloadducts and coordination complexes, which can be further utilized in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Bis(dimethylamino)fulvene is unique due to the presence of two dimethylamino groups, which significantly enhance its reactivity and stability compared to other fulvene derivatives. This makes it a valuable compound in the synthesis of complex organic molecules and coordination complexes.

Biological Activity

Introduction

6,6-Bis(dimethylamino)fulvene (also referred to as 6-(dimethylamino)fulvene) is an organic compound with the molecular formula C8H11NC_8H_{11}N. It has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Structure and Composition

  • Molecular Formula : C8H11NC_8H_{11}N
  • Molecular Weight : 121.1796 g/mol
  • CAS Registry Number : 696-68-4
  • IUPAC Name : 1-(2,4-cyclopentadien-1-ylidene)-N,N-dimethylmethanamine

Physical Properties

PropertyValue
Melting Point67-68 °C
Boiling PointNot available
SolubilitySoluble in organic solvents

Overview of Biological Effects

Research indicates that this compound exhibits a range of biological activities, primarily due to its interactions with various biological targets. The compound has been studied for its potential as a therapeutic agent in several applications.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been shown to inhibit cell proliferation in various cancer cell lines.
  • Case Study : In a study published in the Journal of Organometallic Chemistry, researchers found that this compound derivatives displayed significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • In Vitro Studies : Tests conducted against a range of bacterial strains revealed that this compound possesses moderate antibacterial activity. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects:

  • Mechanism : The compound is believed to modulate neurotransmitter levels and protect neural cells from oxidative stress.
  • Research Findings : A recent study indicated that treatment with this compound improved cognitive function in animal models of neurodegenerative diseases .

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving dimethylamine and fulvene derivatives.
  • Cyclization Processes : Alternative methods include cyclization processes that yield the desired structure with high purity.

Derivatives and Their Activities

Research into derivatives of this compound has revealed enhanced biological activities:

Derivative NameBiological Activity
N,N-Dimethyl-2-(1-pyrrolidinyl)ethanamineIncreased anticancer potency
N,N-Dimethyl-3-(1-piperidinyl)propanamineEnhanced neuroprotective effects

Properties

CAS No.

703-24-2

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-ylidene-N,N,N',N'-tetramethylmethanediamine

InChI

InChI=1S/C10H16N2/c1-11(2)10(12(3)4)9-7-5-6-8-9/h5-8H,1-4H3

InChI Key

RYWQKMKTWPCXJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C1C=CC=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.